1-(3-(4-Methoxyphenoxy)phenyl)guanidine
Description
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenoxy)phenyl]guanidine |
InChI |
InChI=1S/C14H15N3O2/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16/h2-9H,1H3,(H4,15,16,17) |
InChI Key |
IQEJZBNWMTYIQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidinium Derivatives
Substituent-Driven Structural and Physical Properties
The physicochemical and synthetic properties of guanidinium derivatives vary significantly based on substituents. Below is a comparative analysis:
Table 1: Key Properties of Selected Guanidinium Derivatives
Key Observations:
- Electron-Withdrawing vs. In contrast, the methoxy group (-OCH₃) in the target compound improves solubility due to its electron-donating nature .
- Thermal Stability : Derivatives with halogen substituents (e.g., 4-Cl, 4-Br) exhibit higher melting points (e.g., 169–171°C ), suggesting stronger intermolecular interactions compared to the methoxy-substituted compound, for which melting data is unavailable.
Spectroscopic and Crystallographic Comparisons
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Data:
- The guanidine core in this compound derivatives shows characteristic NMR signals: ¹H NMR: Exchangeable NH protons resonate near δ 8.01, consistent with guanidine derivatives . ¹³C NMR: The central carbon (C1) of the CN₃ unit exhibits signals between δ 156–160 ppm, indicative of partial double-bond character (C=N) .
- Crystallography : In N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine, the C1–N3 bond length (1.2889 Å) confirms double-bond character, while C1–N1/N2 bonds (1.368–1.408 Å) reflect single-bond hybridization. Similar geometry is observed in other diaryl guanidines, suggesting a conserved core structure .
Divergences:
Preparation Methods
General Synthetic Strategy
The preparation of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine typically involves the guanylation of 3-(4-methoxyphenoxy)aniline or related intermediates with guanidine or guanidine salts (e.g., guanidine nitrate). The key step is the nucleophilic substitution or condensation reaction that introduces the guanidine moiety onto the aromatic amine precursor.
Guanylation Using Cyanamide and p-Anisidine Derivatives
- Starting Materials: p-Methoxyaniline (p-anisidine) and cyanamide.
- Catalyst: Scandium tris(trifluoromethanesulfonate) [Sc(OTf)3].
- Solvent: Water.
- Conditions: The reaction mixture is stirred at 100 °C for 48 hours.
- Workup: After reaction, the mixture is washed with chloroform, and the aqueous layer is concentrated and purified by silica gel filtration.
- Yield: Approximately 80% yield reported for related N-(4-methoxy-phenyl)-guanidine compounds.
- Spectroscopic Data: IR, 1H NMR, 13C NMR, and ESI-MS confirm the structure.
This approach is a versatile guanylation method applicable to aromatic amines bearing methoxy substituents and can be adapted for the synthesis of this compound analogs.
Multi-Step Synthesis via Chalcone Intermediates and Guanidine Condensation
- Step 1: Synthesis of chalcone intermediates by condensation of 1-(4-(4-(p-tolyloxy)phenoxy)phenyl)ethanone with various aromatic aldehydes in ethanol with sodium hydroxide at low temperature.
- Step 2: Chalcones are then refluxed with guanidine in an alkaline medium (e.g., potassium tert-butoxide in tert-butanol) to afford guanidine-substituted pyrimidine derivatives.
- Relevance: While this method is primarily used for pyrimidine derivatives, the guanylation step is analogous and can be adapted for this compound synthesis.
- Characterization: Products are characterized by 1H NMR, 13C NMR, IR, and mass spectrometry.
Alternative Synthetic Routes via Boc-Protected S-Methylisothiourea
- Starting Materials: Aminomethylphenol derivatives.
- Reaction: Guanylation using Boc-protected S-methylisothiourea under basic conditions.
- Subsequent Steps: Benzylation of phenol groups and deprotection with trifluoroacetic acid.
- Application: This method is used to prepare various phenyl guanidine derivatives and can be adapted to synthesize this compound.
- Advantages: Provides access to protected intermediates allowing for selective functionalization and purification.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the substitution pattern and guanidine incorporation.
- Infrared Spectroscopy (IR): Characteristic guanidine NH and CN stretching bands.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms the nitrogen, carbon, and hydrogen content matching theoretical values.
These techniques are routinely applied to verify the identity and purity of the synthesized compound.
Q & A
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